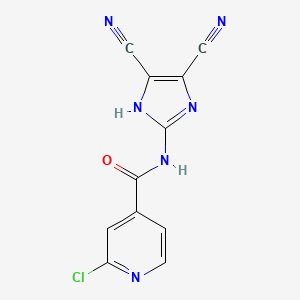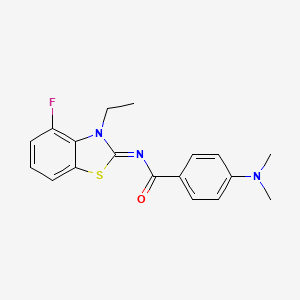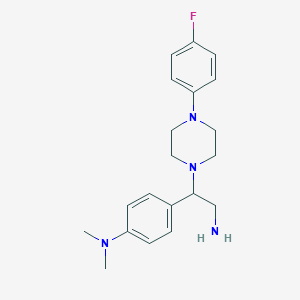![molecular formula C25H18FN3O4 B2580642 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 877656-98-9](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also seems to contain a pyrimidinone structure, which is a class of heterocycles that are well-known in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings, given the presence of the benzofuro and pyrimidinone components. The p-tolyl group would be attached to the benzofuro ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the p-tolyl group could make the compound nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Imaging Applications
Compounds structurally related to the specified chemical have been explored for their potential in imaging applications. For instance, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been utilized in the radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008). These developments underscore the significance of such compounds in non-invasive imaging techniques for studying brain disorders and neuroinflammation.
Anticancer Activity
Similarly, compounds within the same chemical family have been evaluated for their anticancer properties. For example, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). This suggests that the specified compound might also hold potential for development into anticancer agents, pending further research.
Neuroinflammation and CNS Studies
Further, novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), indicating their potential use in neuroinflammation PET imaging studies (Damont et al., 2015). This aligns with the ongoing research efforts to identify compounds that can serve as biomarkers or therapeutic targets for neurological conditions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-fluorobenzoic acid with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid followed by acetylation of the resulting amide.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in DCM and stir for 10 minutes at room temperature.", "Step 2: Add 2-amino-3-fluorobenzoic acid (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture and wash the solid with DCM. Dry the solid under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in DMF and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 5: Pour the reaction mixture into water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product." ] } | |
Número CAS |
877656-98-9 |
Nombre del producto |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide |
Fórmula molecular |
C25H18FN3O4 |
Peso molecular |
443.434 |
Nombre IUPAC |
N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28(25(29)32)14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30) |
Clave InChI |
YSQZEUONMKIOAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2580560.png)
![5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2580562.png)
![4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2580565.png)



![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)
![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)
![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)


